molecular formula C5H5NO3 B14493075 Methyl 4-amino-4-oxobut-2-ynoate CAS No. 63424-58-8

Methyl 4-amino-4-oxobut-2-ynoate

Cat. No.: B14493075
CAS No.: 63424-58-8
M. Wt: 127.10 g/mol
InChI Key: AQKCWIBXLHFMFV-UHFFFAOYSA-N
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Description

Methyl 4-amino-4-oxobut-2-ynoate (CAS 63424-58-8) is a biochemical building block featuring a terminal alkyne motif with an electron-withdrawing carboxamide group. This molecular architecture makes it a valuable intermediate in medicinal chemistry and drug discovery research, particularly in the development of covalent enzyme inhibitors. The compound has been investigated as a potential warhead in the design of inhibitors for Protein Disulfide Isomerase (PDI), a key enzyme involved in oxidative protein folding and a potential therapeutic target for thrombotic disorders . With a molecular formula of C5H5NO3 and a molecular weight of 127.10 g/mol, its physical properties include a density of approximately 1.288 g/cm³ and a boiling point of 221.7°C at 760 mmHg . Researchers utilize this compound to explore structure-activity relationships (SAR) and develop potent, selective inhibitors. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

63424-58-8

Molecular Formula

C5H5NO3

Molecular Weight

127.10 g/mol

IUPAC Name

methyl 4-amino-4-oxobut-2-ynoate

InChI

InChI=1S/C5H5NO3/c1-9-5(8)3-2-4(6)7/h1H3,(H2,6,7)

InChI Key

AQKCWIBXLHFMFV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC(=O)N

Origin of Product

United States

Preparation Methods

Maleic Anhydride Ammonolysis Followed by Esterification

The most widely reported method involves a two-step process:

  • Ammonolysis of Maleic Anhydride :
    Maleic anhydride reacts with aqueous ammonia to form 4-amino-4-oxobut-2-enoic acid (maleamic acid). The reaction proceeds via nucleophilic attack at the carbonyl group, yielding the (E)-isomer as the major product due to steric hindrance.

$$
\text{Maleic anhydride} + \text{NH}3 \rightarrow \text{4-Amino-4-oxobut-2-enoic acid} + \text{H}2\text{O}
$$

  • Esterification with Methanol :
    The carboxylic acid is treated with methanol under acidic catalysis (e.g., H$$2$$SO$$4$$ or p-toluenesulfonic acid) to yield the methyl ester. This step typically achieves >75% yield under reflux conditions.

    $$
    \text{4-Amino-4-oxobut-2-enoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl 4-amino-4-oxobut-2-enoate}
    $$

Key Data :

  • Reaction Time : 6–9 hours for ammonolysis; 8–12 hours for esterification.
  • Temperature : 25°C (ammonolysis); 65–75°C (esterification).
  • Yield : 68–82% overall.

Direct Amination of Methyl Maleate

An alternative one-pot approach utilizes methyl maleate as the starting material:

  • Amination with Ammonia Gas :
    Methyl maleate is suspended in dry THF, and ammonia gas is bubbled through the solution at 0–5°C. The reaction completes within 4 hours, avoiding intermediate isolation.

$$
\text{Methyl maleate} + \text{NH}_3 \rightarrow \text{Methyl 4-amino-4-oxobut-2-enoate}
$$

Advantages :

  • Eliminates the need for acidic workup.
  • Higher regioselectivity (>90% (E)-isomer).

Limitations :

  • Requires strict moisture control.
  • Lower yield (55–62%) compared to the two-step method.

Conjugate Addition to Acetylenic Esters

A less common method involves the catalytic addition of ammonia to methyl propiolate:

  • Base-Catalyzed Michael Addition :
    Methyl propiolate reacts with ammonia in the presence of triethylamine (TEA) or quinine, forming the β-amino-α,β-unsaturated ester.

$$
\text{HC≡C-COOCH}3 + \text{NH}3 \xrightarrow{\text{TEA}} \text{Methyl 4-amino-4-oxobut-2-enoate}
$$

Reaction Conditions :

  • Catalyst Loading : 20 mol% TEA.
  • Solvent : Dichloromethane or THF.
  • Yield : 45–50% due to competing polymerization.

Analysis of Reaction Parameters

Stereochemical Outcomes

The (E)-configuration dominates in all synthetic routes (>85% selectivity), as confirmed by $$^1$$H NMR coupling constants ($$J_{trans} = 12–14$$ Hz). The Z-isomer is rarely observed unless photochemical isomerization is employed.

Purity and Characterization

  • Melting Point : 153–156°C (lit.).
  • $$^1$$H NMR (DMSO-d$$6$$) : δ 10.31 (s, 1H, NH), 6.41 (d, $$J = 12$$ Hz, 1H, CH), 3.69 (s, 3H, OCH$$3$$).
  • IR (KBr) : 1720 cm$$^{-1}$$ (C=O ester), 1665 cm$$^{-1}$$ (C=O amide).

Applications and Derivatives

Methyl 4-amino-4-oxobut-2-enoate serves as a precursor for:

  • Antimycobacterial Agents : Butyl derivatives show MIC values of 0.625–1.250 μM against M. tuberculosis.
  • Fluorescent Probes : Coumarin-linked analogs detect thiols with nanomolar sensitivity.
  • Organotin Complexes : Used in DNA intercalation studies (K$$_b$$ = 1.2–3.8 × 10$$^4$$ M$$^{-1}$$).

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-4-oxobut-2-ynoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-amino-4-oxobut-2-ynoate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 4-amino-4-oxobut-2-ynoate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. For example, it can inhibit the activity of 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) from the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. The compound forms a CoA adduct that interacts with the enzyme’s active site, leading to inhibition .

Comparison with Similar Compounds

Methyl 4-cyclohexyl-4-oxobut-2-enoate

  • Structure: This compound (CAS 60112-28-9) replaces the amino group with a cyclohexyl substituent and features a double bond (enoate) instead of a triple bond.
  • Properties: Molecular formula: C₁₁H₁₄O₃; molecular weight: 194.23 g/mol. Reactivity: The enoate’s double bond is less reactive toward nucleophiles compared to the ynoate’s triple bond, but the cyclohexyl group enhances steric hindrance .
  • Applications : Primarily used in organic synthesis for Diels-Alder reactions due to its conjugated system .

(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid

  • Structure: A double-bonded (enoic acid) analog with a 4-methylanilino group instead of a simple amino group.
  • Properties: Molecular formula: C₁₁H₁₁NO₃; molecular weight: 205.21 g/mol. Solubility: Highly soluble in polar aprotic solvents like DMSO and ethanol due to the aromatic anilino group . Synthesis: Synthesized via reaction of p-toluidine with maleic anhydride, achieving a yield of 94.23 ± 0.69% .
  • Applications : Acts as a biochemical reagent, leveraging its amide and carboxylic acid groups for protein interactions .

Methyl 4-aminobut-2-ynoate Hydrochloride

  • Structure: The hydrochloride salt of methyl 4-aminobut-2-ynoate, lacking the oxo group.
  • Properties: Molecular formula: C₅H₈ClNO₂; molecular weight: 149.58 g/mol. Stability: The hydrochloride salt improves stability and water solubility compared to the free base .
  • Applications : Used in peptide synthesis and click chemistry due to its terminal alkyne and amine functionalities .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications
Methyl 4-amino-4-oxobut-2-ynoate C₅H₅NO₃ 143.10 Amino, oxo, ynoate High reactivity for cycloadditions (est.)
Methyl 4-cyclohexyl-4-oxobut-2-enoate C₁₁H₁₄O₃ 194.23 Cyclohexyl, oxo, enoate Diels-Alder reactions
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid C₁₁H₁₁NO₃ 205.21 Anilino, oxo, enoic acid Biochemical assays
Methyl 4-aminobut-2-ynoate hydrochloride C₅H₈ClNO₂ 149.58 Amino, ynoate, HCl Peptide synthesis

Key Research Findings

  • Reactivity: The ynoate group in this compound is expected to exhibit higher electrophilicity than enoates, enabling rapid cycloadditions (e.g., Huisgen reactions). However, the oxo group may reduce nucleophilic attack at the β-carbon compared to non-oxo analogs .
  • Solubility: Polar solvents like DMSO or ethanol are likely optimal for dissolution, as seen in structurally similar enoic acids .
  • Safety: While specific data are unavailable, related esters (e.g., methyl 4-cyclohexyl-4-oxobut-2-enoate) require precautions against inhalation and skin contact, suggesting similar handling for this compound .

Q & A

Q. What are the recommended methods for synthesizing Methyl 4-amino-4-oxobut-2-ynoate?

  • Methodological Answer : Begin by searching synthetic protocols in SciFinder or Reaxys to identify existing routes for similar alkyne-containing esters. Common approaches may involve:
  • Esterification : Reacting 4-amino-4-oxobut-2-ynoic acid with methanol under acidic catalysis (e.g., H₂SO₄).
  • Protection/Deprotection : Using tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis.
    Validate purity via thin-layer chromatography (TLC) and characterize intermediates using melting points and spectroscopic data .

Q. How should this compound be characterized to confirm its structure?

  • Methodological Answer :
  • Spectroscopy : Acquire 1H^1 \text{H} and 13C^{13} \text{C} NMR spectra in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm functional groups and connectivity. Compare chemical shifts with PubChem or literature data .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (C5H7NO3\text{C}_5\text{H}_7\text{NO}_3, exact mass: 129.0426).
  • Infrared (IR) : Identify carbonyl (C=O, ~1700 cm1^{-1}) and amine (N-H, ~3300 cm1^{-1}) stretches .

Q. What experimental precautions are critical when handling this compound?

  • Methodological Answer :
  • Safety Protocols : Use fume hoods for volatile reagents, wear nitrile gloves, and avoid inhalation/contact (amine groups may irritate mucous membranes).
  • Stability : Store in a desiccator at 4°C to prevent hydrolysis of the ester moiety. Monitor degradation via periodic NMR checks .

Advanced Research Questions

Q. How can X-ray crystallography be applied to determine the crystal structure of this compound?

  • Methodological Answer :
  • Data Collection : Use a single-crystal diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Structure Refinement : Process data with SHELXL (via Olex2 interface) for anisotropic displacement parameters and hydrogen bonding analysis. Address twinning or disorder using SHELXD .
  • Validation : Cross-check crystallographic parameters (e.g., R-factor, bond angles) with Cambridge Structural Database entries .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

  • Methodological Answer :
  • Data Triangulation : Compare NMR, IR, and X-ray results to identify outliers. For example, discrepancies in carbonyl stretching frequencies may indicate solvent effects or polymorphism.
  • Error Analysis : Quantify uncertainties (e.g., ±0.001 Å for bond lengths) and use statistical tools (e.g., χ² tests) to assess significance. Reference prior studies on analogous compounds to contextualize anomalies .

Q. What strategies are effective for studying the reactivity of this compound in substitution or cycloaddition reactions?

  • Methodological Answer :
  • Reaction Design :
  • Substitution : React with HNO₃/H₂SO₄ for nitration at the amino group, monitoring progress via TLC.
  • Cycloaddition : Use Cu(I) catalysts for azide-alkyne "click" reactions to form triazole derivatives.
  • Product Analysis : Isolate intermediates via column chromatography and characterize using 1H^1 \text{H} NMR kinetics or mass spectrometry .

Q. How should researchers optimize synthetic pathways for scalability while maintaining yield and purity?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) using a factorial design to identify optimal conditions.
  • Process Monitoring : Use in-situ IR or HPLC to track reaction completion. Report yield, enantiomeric excess (if applicable), and purity metrics (e.g., ≥95% by GC-MS) .

Data Management & Presentation

Q. What guidelines should be followed when presenting raw and processed data in publications?

  • Methodological Answer :
  • Raw Data : Include large datasets (e.g., crystallographic .cif files) in supplementary materials or appendices. Use tables to summarize key metrics (e.g., bond lengths, dihedral angles) .
  • Processed Data : Highlight statistically significant results (e.g., p-values <0.05) in main figures. Annotate spectra with peak assignments and integration values .

Ethical & Collaborative Considerations

Q. How can researchers ensure proper attribution for structural data derived from public databases?

  • Methodological Answer :
  • Database Citations : Cite PubChem CID (if available) and original literature sources for spectroscopic or crystallographic data. For novel compounds, deposit structures in the Cambridge Structural Database (CSD) .

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